2-Fluoro-5-(trifluoromethyl)nicotinic acid is a synthetic compound frequently employed as a fundamental building block in organic synthesis. [] Its structure consists of a pyridine ring with a carboxylic acid group at position 3, a fluorine atom at position 2, and a trifluoromethyl group at position 5. The presence of these electron-withdrawing groups significantly influences its reactivity and makes it a valuable precursor for various transformations.
2-Fluoro-5-(trifluoromethyl)nicotinic acid derivatives can be synthesized through novel routes involving the construction of the pyridine ring. [] This approach leverages the reactivity of simple fluorinated precursors and employs a series of transformations to assemble the desired pyridine core. While specific reaction details are not provided in the referenced paper, this synthetic strategy highlights the use of strategic bond formation to access complex molecules from simpler starting materials.
2-Fluoro-5-(trifluoromethyl)nicotinic acid derivatives have been utilized in various chemical transformations, particularly in the development of pharmaceutical agents. For instance, they serve as key intermediates in the synthesis of a potent and orally available nonpeptide antagonist of the human gonadotropin-releasing hormone receptor. [] This example demonstrates the versatility of these compounds as synthetic handles for building diverse molecular architectures with potential therapeutic applications.
2-fluoro-5-(trifluoromethyl)nicotinic acid derivatives serve as crucial building blocks in the synthesis of various pharmaceutical compounds. [] For example, they are key intermediates in the production of a COMT inhibitor, 3-(5-(3,4-dihydroxy-5-nitrophenyl)-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)pyridine 1-oxide. [] This highlights their utility in accessing complex heterocyclic systems often found in medicinal chemistry.
Derivatives of 2-fluoro-5-(trifluoromethyl)nicotinic acid, particularly uracil phenylethylamines containing a butyric acid moiety, exhibit potent antagonistic activity against the human gonadotropin-releasing hormone receptor (hGnRH-R). [] This discovery has led to the development of elagolix (R-4-{2-[5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-[trifluoromethyl]benzyl)-4-methyl-2,6-dioxo-3,6-dihydro-2H-pyrimidin-1-yl]-1-phenylethylamino}butyric acid sodium salt), a clinically relevant compound for treating endometriosis. [] Elagolix effectively suppresses luteinizing hormone release in castrated macaques, demonstrating its potential therapeutic application. []
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7